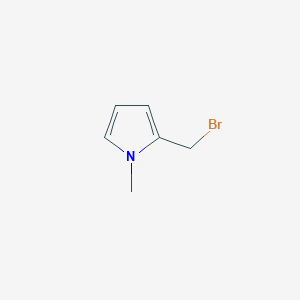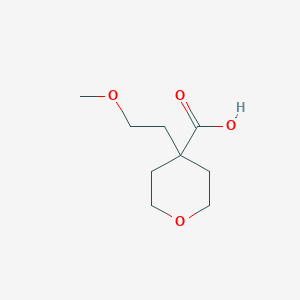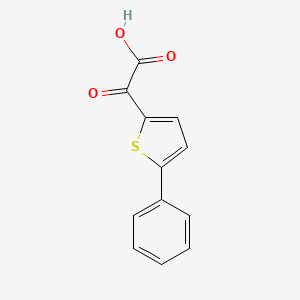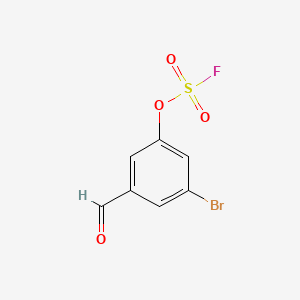
3-Bromo-5-formylphenylsulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-formylphenylsulfurofluoridate is an organosulfur compound that features a bromine atom, a formyl group, and a sulfurofluoridate moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formylphenylsulfurofluoridate typically involves the following steps:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-formylphenylsulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in the presence of a suitable base.
Major Products Formed
Oxidation: 3-Bromo-5-carboxyphenylsulfurofluoridate.
Reduction: 3-Bromo-5-hydroxymethylphenylsulfurofluoridate.
Substitution: Various substituted phenylsulfurofluoridates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-formylphenylsulfurofluoridate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-formylphenylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine and sulfurofluoridate groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-fluorophenylsulfurofluoridate
- 3-Bromo-5-methylphenylsulfurofluoridate
- 3-Bromo-5-nitrophenylsulfurofluoridate
Uniqueness
3-Bromo-5-formylphenylsulfurofluoridate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, formyl, and sulfurofluoridate groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrFO4S |
|---|---|
Poids moléculaire |
283.07 g/mol |
Nom IUPAC |
1-bromo-3-fluorosulfonyloxy-5-formylbenzene |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12/h1-4H |
Clé InChI |
QPELEVXLGJBBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


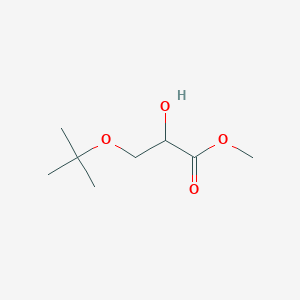
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
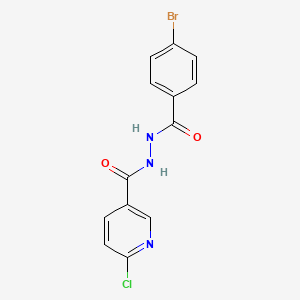

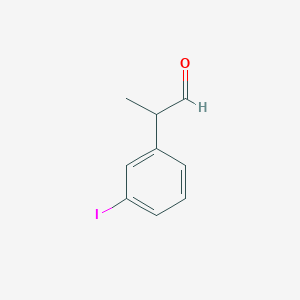


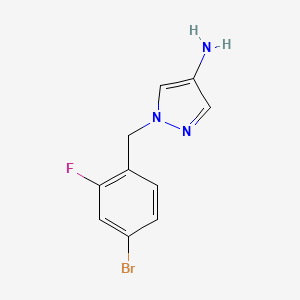
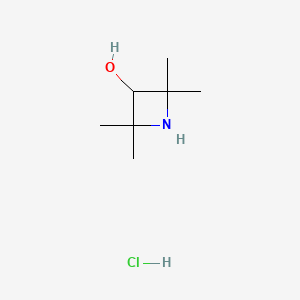
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
